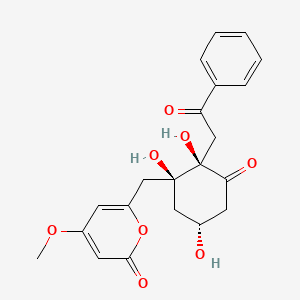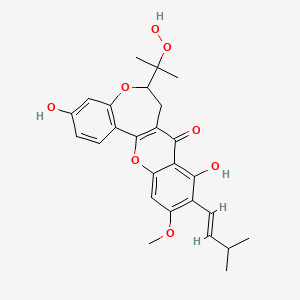
artoindonesianin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
artoindonesianin B is a natural product found in Artocarpus integer with data available.
Scientific Research Applications
Cytotoxic Activity
Artoindonesianin B and related compounds have shown significant cytotoxicity against various cell lines, indicating potential applications in cancer research. For instance, artoindonesianin P and related compounds exhibited cytotoxicity against murine P388 leukemia cells (Hakim et al., 2002). Similarly, artoindonesianins U and V isolated from Artocarpus champeden also demonstrated strong cytotoxic activity against P-388 cell lines (Syah et al., 2004).
Synthesis for Biological Potential Exploration
The total synthesis of artoindonesianin B-1 has been achieved, providing a route for preparing significant amounts of this compound for further biological potential exploration (Wu et al., 2015).
Neuroprotective Properties
Artoindonesianin O, a dietary phenolic compound from mulberry, which is chemically related to artoindonesianin B, has been studied for its neuroprotective effects. It showed potential for protecting against brain damage and memory impairment, suggesting its suitability for Alzheimer's disease intervention (Qiao et al., 2015).
Antimalarial Activity
Some prenylated flavones from Artocarpus champeden, related to artoindonesianin B, exhibited antimalarial activity in vitro, suggesting the potential of these compounds in developing new antimalarial drugs (Widyawaruyanti et al., 2007).
properties
Product Name |
artoindonesianin B |
|---|---|
Molecular Formula |
C26H28O8 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-(2-hydroperoxypropan-2-yl)-3,9-dihydroxy-11-methoxy-10-[(E)-3-methylbut-1-enyl]-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one |
InChI |
InChI=1S/C26H28O8/c1-13(2)6-8-15-18(31-5)12-20-22(23(15)28)24(29)17-11-21(26(3,4)34-30)32-19-10-14(27)7-9-16(19)25(17)33-20/h6-10,12-13,21,27-28,30H,11H2,1-5H3/b8-6+ |
InChI Key |
UYYZSBJGWJNBMX-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)OO)OC |
Canonical SMILES |
CC(C)C=CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)OO)OC |
synonyms |
artoindonesianin B artoindonesianin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




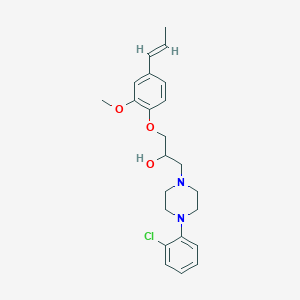
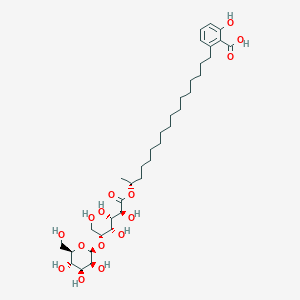
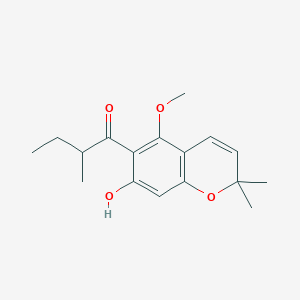
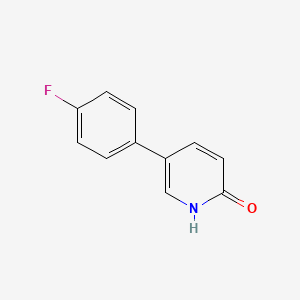

![(4S,7S,12Br)-7-[[(2R)-2-acetylsulfanyl-3-phenylpropanoyl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1246606.png)
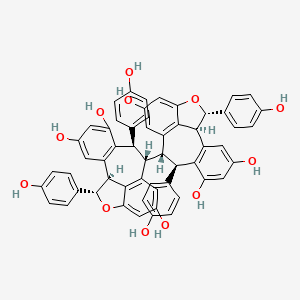
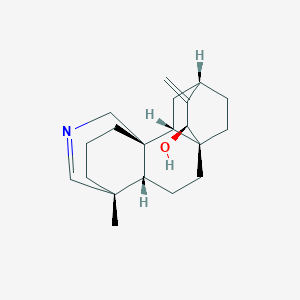
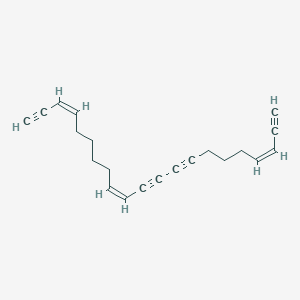
![[2-[(2S,3S,5S,8S,9S,10S,13S,14S,17S)-2-(2,2-dimethylmorpholin-4-yl)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B1246614.png)
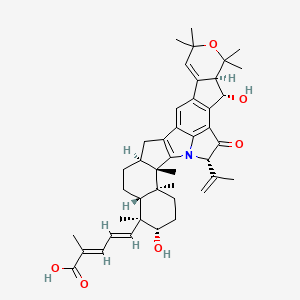
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
